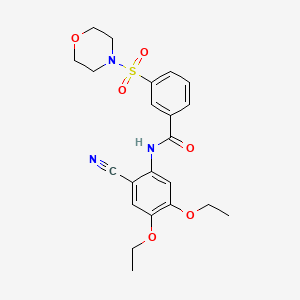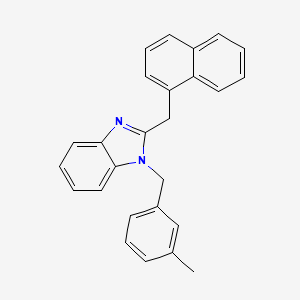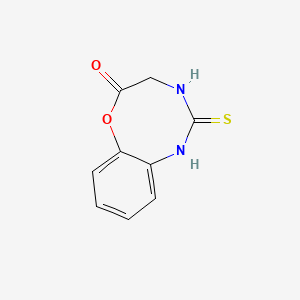
1-Ethyl-3-(2-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA is a thiourea derivative. Thiourea compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of ethyl, methylphenyl, and pyridinyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA typically involves the reaction of an appropriate isothiocyanate with an amine. The general reaction can be represented as follows:
R-NH2+R’-NCS→R-NH-C(S)-NHR’
In this case, the specific reactants would be an ethylamine, a 2-methylphenyl isothiocyanate, and a pyridin-4-ylmethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol under mild conditions.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: Thiourea compounds can be oxidized to form urea derivatives.
Reduction: Reduction can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Corresponding amines.
Substitution: Substituted thiourea derivatives.
Applications De Recherche Scientifique
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA may have applications in various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly as an anti-cancer or anti-microbial agent.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mécanisme D'action
The mechanism of action of 1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ETHYL-3-(2-METHYLPHENYL)THIOUREA
- 1-ETHYL-3-(PYRIDIN-4-YL)THIOUREA
- 1-ETHYL-3-(2-METHYLPHENYL)-1-(METHYL)THIOUREA
Uniqueness
1-ETHYL-3-(2-METHYLPHENYL)-1-[(PYRIDIN-4-YL)METHYL]THIOUREA is unique due to the combination of ethyl, methylphenyl, and pyridinyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives.
Propriétés
Formule moléculaire |
C16H19N3S |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
1-ethyl-3-(2-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C16H19N3S/c1-3-19(12-14-8-10-17-11-9-14)16(20)18-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3,(H,18,20) |
Clé InChI |
DWLLDQSUUYITKH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=NC=C1)C(=S)NC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B11501694.png)
![[4-(1H-Tetrazol-5-yl)phenoxy]acetic acid, ethyl ester](/img/structure/B11501698.png)

![5-cyclopropyl-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11501704.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B11501711.png)
![3-{[4-(ethylsulfonyl)-2-nitrophenyl]sulfanyl}-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B11501713.png)
![2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-4-phenyl-1,3-thiazole](/img/structure/B11501719.png)
![N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11501725.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11501734.png)
![1H-Pyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-(2-oxo-2-phenylethoxy)-3,4-dihydro-](/img/structure/B11501746.png)


![2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11501759.png)
![ethyl 4-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11501765.png)
